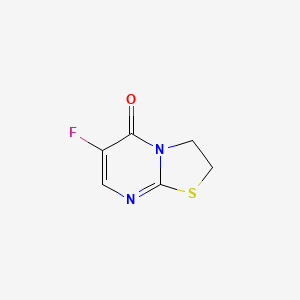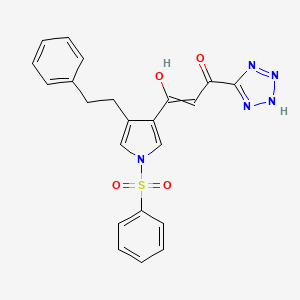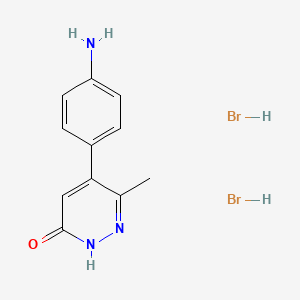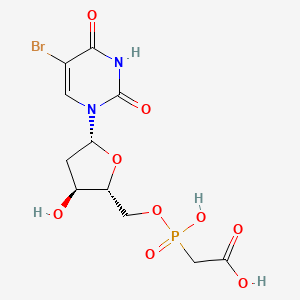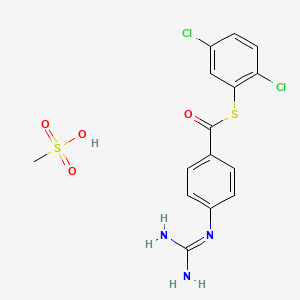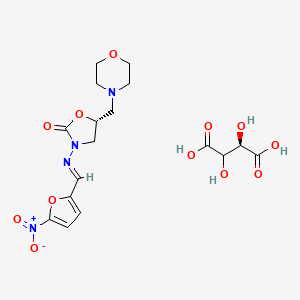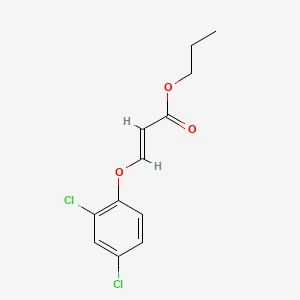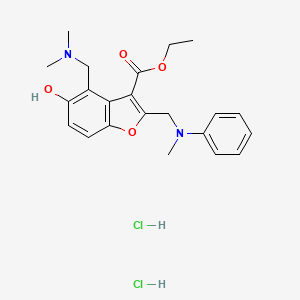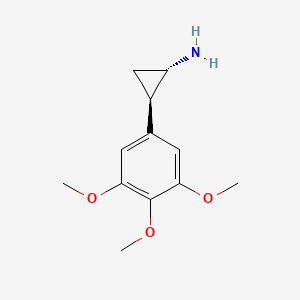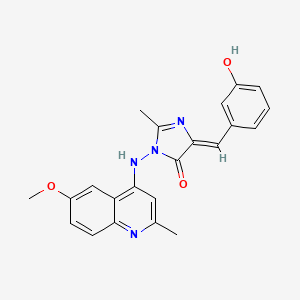
4H-Imidazol-4-one, 3,5-dihydro-5-((3-hydroxyphenyl)methylene)-3-((6-methoxy-2-methyl-4-quinolinyl)amino)-2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-Imidazol-4-one, 3,5-dihydro-5-((3-hydroxyphenyl)methylene)-3-((6-methoxy-2-methyl-4-quinolinyl)amino)-2-methyl- is a complex organic compound with a unique structure that combines elements of imidazole, phenyl, and quinoline groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Imidazol-4-one, 3,5-dihydro-5-((3-hydroxyphenyl)methylene)-3-((6-methoxy-2-methyl-4-quinolinyl)amino)-2-methyl- typically involves multi-step organic reactions. The process begins with the preparation of the imidazole core, followed by the introduction of the phenyl and quinoline substituents through condensation and substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce large quantities of the compound while maintaining quality control.
化学反応の分析
Types of Reactions
4H-Imidazol-4-one, 3,5-dihydro-5-((3-hydroxyphenyl)methylene)-3-((6-methoxy-2-methyl-4-quinolinyl)amino)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imidazole ring to its corresponding dihydro form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl and quinoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, often involving controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized imidazole derivatives.
科学的研究の応用
4H-Imidazol-4-one, 3,5-dihydro-5-((3-hydroxyphenyl)methylene)-3-((6-methoxy-2-methyl-4-quinolinyl)amino)-2-methyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
作用機序
The mechanism of action of 4H-Imidazol-4-one, 3,5-dihydro-5-((3-hydroxyphenyl)methylene)-3-((6-methoxy-2-methyl-4-quinolinyl)amino)-2-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins, leading to changes in cellular processes.
類似化合物との比較
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used as a condensing agent in organic synthesis.
Allylamine: A simple unsaturated amine used in polymerization and pharmaceutical applications.
Uniqueness
What sets 4H-Imidazol-4-one, 3,5-dihydro-5-((3-hydroxyphenyl)methylene)-3-((6-methoxy-2-methyl-4-quinolinyl)amino)-2-methyl- apart is its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
特性
CAS番号 |
85986-79-4 |
|---|---|
分子式 |
C22H20N4O3 |
分子量 |
388.4 g/mol |
IUPAC名 |
(5Z)-5-[(3-hydroxyphenyl)methylidene]-3-[(6-methoxy-2-methylquinolin-4-yl)amino]-2-methylimidazol-4-one |
InChI |
InChI=1S/C22H20N4O3/c1-13-9-20(18-12-17(29-3)7-8-19(18)23-13)25-26-14(2)24-21(22(26)28)11-15-5-4-6-16(27)10-15/h4-12,27H,1-3H3,(H,23,25)/b21-11- |
InChIキー |
OWGOKPGJNVXLBL-NHDPSOOVSA-N |
異性体SMILES |
CC1=CC(=C2C=C(C=CC2=N1)OC)NN3C(=N/C(=C\C4=CC(=CC=C4)O)/C3=O)C |
正規SMILES |
CC1=CC(=C2C=C(C=CC2=N1)OC)NN3C(=NC(=CC4=CC(=CC=C4)O)C3=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


